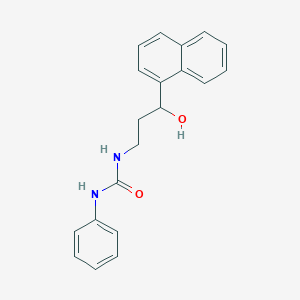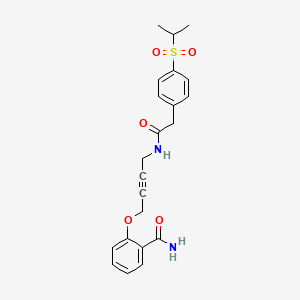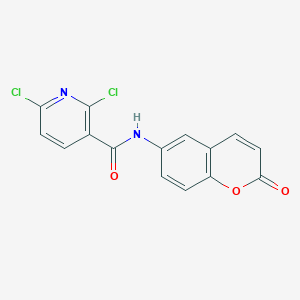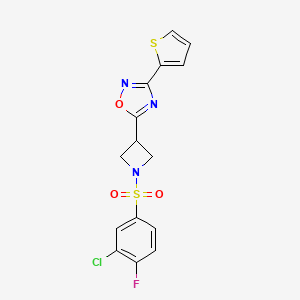
2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone” is an organic compound . It is also known as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone . The molecular weight of this compound is 259.1 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone was obtained by reaction of bromine with acetoveratrone in chloroform at room temperature .Molecular Structure Analysis
The molecular formula of “this compound” is C10H11BrO3 . The average mass is 259.096 Da and the monoisotopic mass is 257.989136 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has been synthesized through halogen-exchange reactions, yielding higher efficiency. This compound serves as an effective chemical protective group in various chemical syntheses. However, it exhibits no photolytic phenomena in solvents like methanol or benzene (Li Hong-xia, 2007).
Role in Organic Synthesis
- Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, synthesized from methyl 2-(3,4-dimethoxyphenyl)ethanoate, demonstrates the potential of this compound as an electrophilic aromatic bromination agent for aromatic ethers, with a focus on optimizing reaction conditions for high yield (Xu Yong-nan, 2012).
Pharmacological Studies and Metabolism
- In vivo metabolism studies in rats of related compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provide insights into metabolic pathways and potential metabolites formed, which is crucial for understanding the pharmacokinetics of related compounds (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002).
Chemical Structure and Binding Studies
- A study on a novel bromo-bridged dimeric copper(II) complex synthesized from a related Schiff base ligand highlights the significance of 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone in facilitating the understanding of metal-ligand interactions and their potential applications in chemistry and biochemistry (N. Mandal, Bhargab Guhathakurta, Pritha Basu, Ankur Bikash Pradhan, C. Purohit, S. Chowdhury, J. P. Naskar, 2019).
Propriétés
IUPAC Name |
2-bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHGDIOJHXXBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)

![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)
![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)
![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2948138.png)


![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)

![1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol](/img/structure/B2948143.png)

